5,7-Dimethyl-1H-indole
Overview
Description
5,7-Dimethyl-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activity. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The methylation at the 5 and 7 positions on the indole ring can influence the chemical and physical properties of the compound, as well as its reactivity and potential applications in various fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of indole derivatives can be complex due to the need for regioselective reactions. A new short synthesis route for 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles, which are structurally related to 5,7-Dimethyl-1H-indole, has been developed from Martius Yellow. This synthesis involves key steps such as iodination, 5-exo-trig aryl radical-alkene cyclization, and carboxylation, which are efficient and regioselective . Although this paper does not directly discuss 5,7-Dimethyl-1H-indole, the methods used could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial in determining their chemical behavior. For instance, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was characterized using X-ray single crystal diffraction. The analysis of the crystal structure through Hirshfeld surface and 2D fingerprint plots revealed various short intermolecular interactions, which are important for understanding the compound's stability and packing in the solid state . These techniques could be applied to 5,7-Dimethyl-1H-indole to gain insights into its molecular structure.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. The condensation reaction described in the synthesis of a bromo-indole derivative is an example of how indoles can be modified to create new compounds. Although the specific chemical reactions of 5,7-Dimethyl-1H-indole are not detailed in the provided papers, the reactivity of the indole core can be inferred from related studies. Indoles typically participate in electrophilic substitution reactions at the 3-position and nucleophilic substitutions at the 2-position.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be deduced from spectroscopic, thermal, and computational analyses. The bromo-indole derivative mentioned earlier was characterized using spectroscopic and thermal tools, showing good thermal stability up to 215°C . Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide information on electronic spectra and molecular orbital energy levels, which are relevant for understanding the electronic properties of the compound. Additionally, the molecular electrostatic potential map can highlight electrophilic and nucleophilic regions, which are useful for predicting reactivity patterns. These methods could be employed to analyze the properties of 5,7-Dimethyl-1H-indole.
Scientific Research Applications
Synthesis and Functionalization
5,7-Dimethyl-1H-indole, a variant of the indole nucleus, is a key structural component in a variety of biologically active compounds. Indoles have been extensively studied for over a century, leading to the development of numerous synthesis methods like Fisher indole synthesis, Gassman synthesis, and Bischler indole synthesis. Palladium-catalyzed reactions have become particularly important in the last few decades, offering efficient pathways to synthesize and functionalize indoles with applications in producing fine chemicals, pharmaceuticals, and agrochemical intermediates (Cacchi & Fabrizi, 2005).
Spectroscopic and Structural Analysis
Recent studies have focused on the synthesis of novel indole derivatives and their characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) and Fourier transform infrared spectroscopy (FTIR). These investigations provide insights into molecular structures, bond angles, and lengths, which are crucial for understanding the properties of these compounds. Such research has implications in various fields including pharmaceuticals and materials science (Tariq et al., 2020).
Applications in Medicinal Chemistry
Indole derivatives play a significant role in medicinal chemistry due to their biological activity. For example, research has been conducted on the synthesis of new derivatives of 2,3-dimethylindole and their potential as biologically active compounds. These studies often involve the exploration of novel chemical reactions and the assessment of the biological activity of the synthesized products (Avdeenko, Konovalova & Yakymenko, 2020).
Future Directions
properties
IUPAC Name |
5,7-dimethyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-5-8(2)10-9(6-7)3-4-11-10/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHNMQQXLMOZKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343385 | |
Record name | 5,7-Dimethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-1H-indole | |
CAS RN |
54020-53-0 | |
Record name | 5,7-Dimethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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